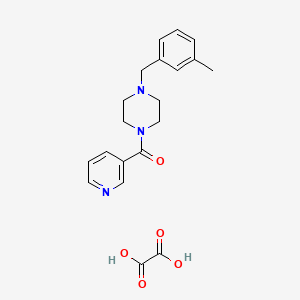![molecular formula C19H15N3O3S2 B5103989 N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide, also known as APSPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenothiazine and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of intracellular signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide may also modulate the activity of various neurotransmitters in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to induce autophagy and inhibit apoptosis. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide. One potential area of research is the development of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide-based fluorescent probes for imaging biological systems. Another area of interest is the exploration of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide and its effects on various cellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide involves the reaction of 4-aminobenzenesulfonamide with 10-chloro-10H-phenothiazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide compound is then purified using column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
N-(4-sulfamoylphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c20-27(24,25)14-11-9-13(10-12-14)21-19(23)22-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)22/h1-12H,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBBBRZWVAIWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)
![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B5103944.png)

![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5103948.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5103962.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5103969.png)
![6-(4-benzyl-1-piperidinyl)-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5103975.png)
![3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5103981.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5103988.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5103998.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-methylphenyl)acetamide](/img/structure/B5104003.png)